

A Comparative Guide to Plant Transcriptomic Responses Elicited by Different Jasmonates

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the transcriptomic responses of plants to different jasmonates, a class of lipid-derived hormones crucial for regulating growth, development, and stress responses. While direct comparative transcriptomic studies analyzing the effects of jasmonic acid (JA), methyl jasmonate (MeJA), and jasmonoyl-isoleucine (JA-IIe) in a single experiment are limited, this document synthesizes findings from various studies to offer insights into their roles in modulating gene expression. The data presented here are primarily derived from studies on MeJA, the most commonly used jasmonate in transcriptomic research.

Key Findings and Data Presentation

Transcriptomic analyses have revealed that jasmonates trigger a massive reprogramming of gene expression in plants. This response is integral to activating defense mechanisms against herbivores and pathogens, as well as mediating developmental processes. The number of differentially expressed genes (DEGs) upon jasmonate treatment can vary significantly depending on the plant species, the specific jasmonate used, its concentration, and the duration of treatment.

Below is a summary of quantitative data from several transcriptomic studies on plant responses to methyl jasmonate (MeJA). It is important to note that these studies were conducted under different experimental conditions, and therefore, direct comparisons should be made with caution.

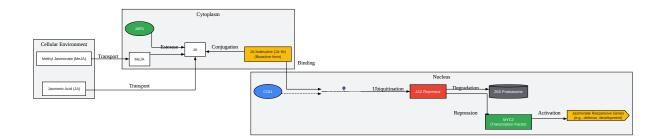


Plant Species	Jasmonate & Concentrati on	Treatment Duration	Number of Upregulate d Genes	Number of Downregula ted Genes	Reference Study
Arabidopsis thaliana	50 μM MeJA	2 hours	843 (MYC2/3 direct targets)	-	INVALID- LINK
Oryza sativa (Rice)	100 μМ МеЈА	0.5 - 24 hours	2,396 (MYC2 targets)	902 (MYC2 targets)	INVALID- LINK
Mentha canadensis	Not specified	Not specified	2,383	2,047	INVALID- LINK
Rosmarinus officinalis (Rosemary)	10, 50, 100 μΜ MeJA	Not specified	7836, 6797, 8310 (total DEGs)	-	INVALID- LINK
Pennisetum glaucum (Pearl Millet)	Not specified	Not specified	3,270 (total DEGs in SosatC88)	127 (total DEGs in Souna3)	INVALID- LINK

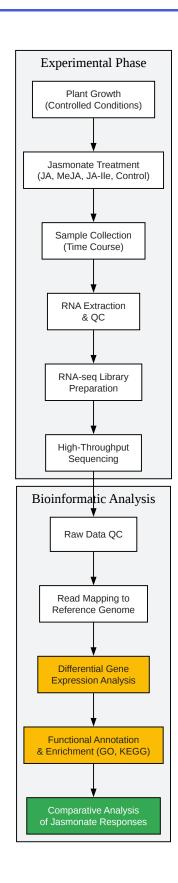
Jasmonate Signaling Pathway

The jasmonate signaling pathway is a well-characterized cascade that is initiated by the perception of the bioactive form, JA-IIe. Other jasmonates, like JA and MeJA, are typically converted to JA-IIe to trigger the downstream signaling events. The core of this pathway involves the COI1 receptor, JAZ repressor proteins, and MYC transcription factors, which ultimately leads to the expression of jasmonate-responsive genes.









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